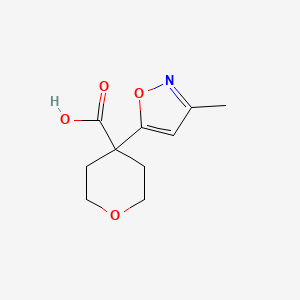

4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

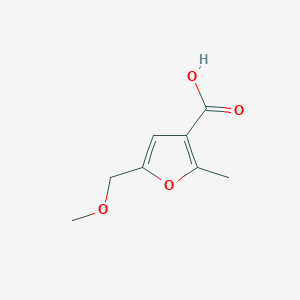

“4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C10H13NO4 . It has a molecular weight of 211.22 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 5-membered oxazole ring attached to a 4-membered oxane ring, with a carboxylic acid group attached to the oxane ring . The oxazole ring contains one oxygen atom and one nitrogen atom .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea : 4-Methyloxazole-5-carboxylic acid is converted into 4methyloxazol-5-yl isocyanate, which is a key building block in the synthesis of 1,3-bis(4methyloxazol-5-yl)xanthine, a potential bronchodilator (Ray & Ghosh, 1999).

- Synthesis of Derivatives : Methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives were synthesized, leading to new transformations involving the residues of aliphatic amines (Prokopenko et al., 2010).

Pharmaceutical Research

- Development of Biologically Active Compounds : 5-Amino-1,2,3-triazole-4-carboxylic acid, related to the oxazole family, is used for preparing peptidomimetics and biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).

- Synthesis of Pseudopeptide Foldamers : A study on 2-oxo-1,3-oxazolidine-4-carboxylic acid, closely related to oxazole-4-carboxylic acids, was conducted to create pseudopeptide foldamers, which have potential in various applications (Tomasini et al., 2003).

Chemical Synthesis and Catalysis

- Synthesis of Oxazole-4-carboxylic Acids Derivatives : Controlled isomerization methods were developed to synthesize isoxazole-4-carboxylic acid derivatives, indicating the versatility of oxazole derivatives in chemical synthesis (Serebryannikova et al., 2019).

- Photooxygenation of Oxazoles : Oxazoles, closely related to the oxazole family, have been utilized in photooxygenation reactions, leading to the synthesis of complex macrolides (Wasserman et al., 1981).

Orientations Futures

The future directions for research on “4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid” and similar oxazole derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities . This could potentially lead to the development of new therapeutic agents with a wide range of biological activities.

Propriétés

IUPAC Name |

4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7-6-8(15-11-7)10(9(12)13)2-4-14-5-3-10/h6H,2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIJLKQBVLPOCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2(CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823764.png)

![Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2823765.png)

![[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid](/img/structure/B2823771.png)

![(1S,5R)-Bicyclo[3.1.0]hexane-1,5-dicarbaldehyde](/img/structure/B2823776.png)

![4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2823780.png)

![4-[4-cyano-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2823783.png)

![2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2823784.png)